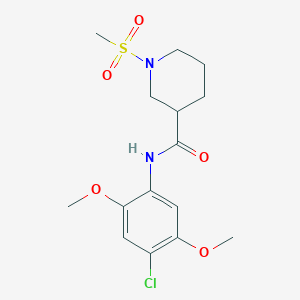![molecular formula C18H16N2O3 B5372985 methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5372985.png)
methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate, also known as MOMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOMB is a quinazoline derivative that exhibits a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.
作用機序
The mechanism of action of methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and eventually cell death. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to exhibit anti-inflammatory and anti-oxidant effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
Methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, this compound exhibits a range of biological activities, making it a versatile compound for use in various experiments. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research involving methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate. One area of interest is the development of this compound-based drugs for cancer therapy. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Additionally, this compound has potential applications in the treatment of other diseases, such as diabetes and inflammation. Further research is needed to elucidate the mechanisms of action of this compound and its potential therapeutic applications in these areas.
合成法
The synthesis of methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate involves the reaction of 2-methyl-4-oxo-3(4H)-quinazoline with benzyl chloroformate in the presence of potassium carbonate and methanol. The resulting intermediate is then reacted with methyl iodide to yield this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
Methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
特性
IUPAC Name |
methyl 3-[(2-methyl-4-oxoquinazolin-3-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-19-16-9-4-3-8-15(16)17(21)20(12)11-13-6-5-7-14(10-13)18(22)23-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQPZLRQGUCQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC(=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-(3-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5372915.png)
![2-(5-fluoro-2-methylphenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5372916.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5372921.png)
![3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372931.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]-5-ethylpyridine](/img/structure/B5372939.png)



![6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5372978.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372992.png)
![5-{3-chloro-5-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372996.png)
![(4-fluoro-3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetic acid](/img/structure/B5373002.png)